3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile
Description
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{13}\text{NO}_2 $$ |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 3-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)oxirane-2-carbonitrile |
| Hybridization Features | Sp³ carbons in bicyclic system, sp² carbons in nitrile |
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C10H13NO2/c1-10(9(5-11)13-10)7-4-6-2-3-8(7)12-6/h6-9H,2-4H2,1H3 |
InChI Key |
LZHCHDGXRDPLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2CC3CCC2O3 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition as the Core Step
The initial and critical step in the synthesis involves a regioselective Diels-Alder reaction between 2-methylfuran (a diene) and methyl 3-bromopropiolate (a dienophile). This step forms the bicyclic core structure with high regioselectivity, which is essential for subsequent steps.
- The reaction yields two regioisomers, with a predominant formation of the 4a isomer in a ratio of approximately 15.7:1, indicating high regioselectivity.
- The reaction is conducted under reflux conditions in benzene for about 24 hours, with the mixture then separated via column chromatography.
2-Methylfuran + Methyl 3-bromopropiolate → Regioisomers (mainly 4a)
Table 1: Diels-Alder Reaction Conditions and Outcomes
| Parameter | Conditions | Yield | Selectivity |
|---|---|---|---|
| Solvent | Benzene | N/A | High regioselectivity (~15.7:1) |
| Temperature | Reflux (~80°C) | N/A | Favoring 4a over 4b |
| Time | 24 hours | N/A | N/A |
Formation of the Ester Intermediate
The adduct 4a undergoes esterification, where the carboxylic acid group is methylated to form methyl ester 5a . This step involves nucleophilic attack by methanol in the presence of sodium methoxide, which acts as a base catalyst.
- The esterification proceeds with high yield (~87%) under mild conditions at room temperature.
- The product 5a exhibits stereoselectivity favoring the endo configuration, which is typical for such cycloaddition-derived esters.
- Reagents: Sodium methoxide in methanol
- Duration: 2 hours
- Temperature: Room temperature
Table 2: Esterification Parameters
| Reagent | Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Sodium methoxide | In methanol, cooled | 87% | Endo predominant |
Hydrolysis of the Ketal to the Corresponding Ketone
The key challenge in the synthesis is the hydrolysis of the ketal 5a to generate the ketone 1 . Several reagents were tested, with the most effective being concentrated hydrochloric acid in methanol.
- Conventional acids like sulfuric acid, oxalic acid, or Lewis acids such as Amberlyst-15 were ineffective or required prolonged reaction times.
- Nafion-H (perfluorosulfonic acid resin) could hydrolyze 5a but was expensive and slow (up to 4 days).
- Treatment with concentrated HCl in methanol at room temperature for 7 hours yielded 1 in 82% efficiency.
- The presence of the double bond in 5a appears to stabilize the intermediate carbocation, facilitating hydrolysis.
- Reagent: Concentrated HCl in methanol
- Duration: 7 hours
- Temperature: Room temperature
Table 3: Hydrolysis Conditions and Yields
| Reagent | Conditions | Yield of Ketone | Notes |
|---|---|---|---|
| HCl in methanol | Room temperature, 7 hours | 82% | Most efficient among tested reagents |
Additional Considerations and Variations
- Hydrogenation of the Double Bond: Reducing the double bond in 5a prior to hydrolysis diminishes the hydrolysis efficiency, indicating the double bond's stabilizing role.
- Alternative Hydrolysis Methods: Use of other acids or solid-supported acids was less effective, emphasizing the simplicity and efficiency of HCl in methanol.
Summary of the Preparation Pathway
Chemical Reactions Analysis
3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s strained epoxide and bicyclic system may complicate large-scale synthesis, requiring optimized conditions to prevent ring-opening side reactions.
- Data Gaps : Experimental data (e.g., solubility, stability) for the target compound are absent in the provided evidence; inferences rely on structural analogs.
- Diverse Applications : While beta-lactams are well-established in medicine, the target compound’s niche may lie in materials science due to its unique stereoelectronic profile.
Biological Activity
3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile, also known by its CAS number 1861347-10-5, is a compound that has garnered attention in recent research due to its potential biological activities. This article reviews the available literature on the compound, focusing on its synthesis, biological effects, and potential applications in pharmacology.
Synthesis
The synthesis of this compound involves a multi-step process that typically starts with the reaction of norcantharidin and 2-aminothiazole in the presence of a catalyst such as 4-dimethylaminopyridine. The reaction proceeds in acetonitrile and yields the desired compound after purification steps including crystallization from methanol .
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 1861347-10-5 |
| Boiling Point | Not available |
Antitumor Properties
Recent studies have highlighted the antitumor potential of compounds related to bicyclic structures similar to this compound. For instance, compounds with bicycloheptane frameworks have shown activity against various cancer cell lines, including prostate cancer (PC-3) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features which allow for interaction with biological targets such as enzymes or receptors involved in cell signaling pathways. The oxirane moiety is particularly interesting as it can participate in nucleophilic attacks, potentially leading to the modification of biomolecules like proteins or nucleic acids.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of bicyclic compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects.
- Enzyme Inhibition : Another investigation focused on the inhibitory effects of bicyclic oxirane derivatives on specific enzymes involved in metabolic pathways related to cancer progression. The results indicated that these compounds could serve as lead compounds for drug development targeting these enzymes.
Pharmacological Applications
Given its promising biological activities, this compound may find applications in:
- Cancer Therapy : As a potential lead compound for developing novel anticancer agents.
- Biochemical Research : As a tool for studying enzyme interactions and cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
